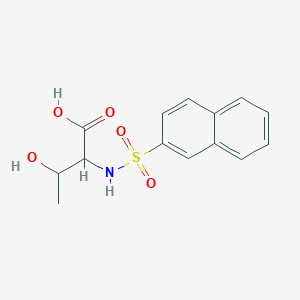

3-Hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Binding and Interaction Studies

Research on compounds related to 3-Hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid has shown their potential in binding and interaction studies. For instance, fluorescent probe techniques have utilized similar naphthalene sulfonamide derivatives to study the binding of p-hydroxybenzoic acid esters to bovine serum albumin, suggesting a hydrophobic nature of the binding mechanism. This study underlines the aromatic ring's primary role in binding processes, indicating the compound's utility in exploring protein interactions (H. Jun, R. T. Mayer, C. Himel, & L. Luzzi, 1971).

Molecular Imaging and Blood Clotting

Compounds within the ApoSense family, including those structurally related to 3-Hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid, have been identified for their selective targeting and accumulation within cells undergoing apoptotic cell death. These properties are crucial for applications in molecular imaging and blood clotting, particularly in monitoring anti-apoptotic drug treatments. The synthesis and potential application of such compounds highlight their significance in biomedical research and diagnostics (F. Basuli, Haitao Wu, Zhen‐Dan Shi, Bao Teng, Changhui Li, A. Sulima, Aaron B Bate, Philip Young, Mathew McMillan, & G. Griffiths, 2012).

Wastewater Treatment

The wastewater treatment industry benefits from research into naphthalene derivatives for the degradation of complex pollutants. Studies on the anaerobic reduction of azo dyes and the autoxidation reactions of naphthalene derivatives have contributed valuable insights into the environmental fate of such compounds. This knowledge aids in developing more effective treatment strategies for dye-contaminated wastewaters, reflecting the environmental applications of 3-Hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid related research (M. Kudlich, M. Hetheridge, H. Knackmuss, & A. Stolz, 1999).

Catalysis and Synthesis

In the field of catalysis, novel nano-size and crab-like biological-based glycoluril with sulfonic acid tags have been developed for the synthesis of mono- and bis-spiropyrans. These compounds, related in structure and functional group to 3-Hydroxy-2-(naphthalene-2-sulfonamido)butanoic acid, showcase the potential of naphthalene sulfonamide derivatives in facilitating chemical reactions. The innovative use of such catalysts in synthesizing novel compounds with significant antioxidant and antibacterial activities underlines the broad applicability of this chemical class in synthetic chemistry and drug development (M. Zarei, Hassan Sepehrmansourie, M. Zolfigol, R. Karamian, & Seyed Hamed Moazzami Farida, 2018).

Eigenschaften

IUPAC Name |

3-hydroxy-2-(naphthalen-2-ylsulfonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c1-9(16)13(14(17)18)15-21(19,20)12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13,15-16H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMYKSFYQAISTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide](/img/structure/B2993795.png)

![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2993797.png)

![2-[(4-benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2993800.png)

![8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2993802.png)

![N-cyclopentyl-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2993804.png)

![N-(benzo[d]thiazol-5-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2993808.png)

![1-(5-Ethyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one](/img/structure/B2993814.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2993815.png)